molecular formula C17H16BrF3N4O B2562193 2-(2-Bromophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone CAS No. 2034441-23-9

2-(2-Bromophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone

Cat. No. B2562193
CAS RN: 2034441-23-9
M. Wt: 429.241
InChI Key: YRZRZXUBXNHUCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H16BrF3N4O and its molecular weight is 429.241. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Derivatives Research on the synthesis and characterization of novel derivatives containing piperazine/morpholine moiety demonstrates the development of dihydropyrimidinone derivatives through a simple and efficient method. These compounds were synthesized to explore their potential chemical and physical properties (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Antimicrobial Activity Another study focused on the microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones, which were evaluated for their antibacterial activity. This research highlights the potential of these compounds in developing new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Anticancer Properties Investigations into the antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines have shown promising results. Some compounds in the series exhibited significant activity against various cancer cell lines, suggesting their potential as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Catalytic Applications A study introduced piperazine-1,4-diium dihydrogen phosphate as a new and highly efficient dicationic Brönsted acidic ionic salt for the synthesis of (thio)barbituric acid derivatives in water. This catalyst demonstrated several advantages, including low catalyst amount, ease of work-up, short reaction times, excellent yields, and acceptable reusability, marking its significance in facilitating chemical reactions (Darvishzad, Daneshvar, Shirini, & Tajik, 2019).

Synthetic Methodologies Further research elaborates on the synthesis of novel pyrimidine derivatives and their evaluation for analgesic and ulcerogenic activity. This study exemplifies the synthetic versatility of related compounds and their pharmacological investigations, providing insights into their potential medicinal applications (Chaudhary, Sharma, Verma, Kumar, & Dudhe, 2012).

properties

IUPAC Name

2-(2-bromophenyl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrF3N4O/c18-13-4-2-1-3-12(13)9-16(26)25-7-5-24(6-8-25)15-10-14(17(19,20)21)22-11-23-15/h1-4,10-11H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZRZXUBXNHUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrF3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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